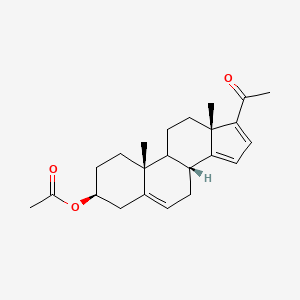
(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 3-position.
Formation of the triene system: Introduction of double bonds at the 5, 14, and 16 positions.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed synthetic routes and conditions are usually optimized based on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as in laboratory synthesis but optimized for higher efficiency and yield. This includes the use of industrial-grade reagents, catalysts, and equipment to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can lead to saturated derivatives.
Aplicaciones Científicas De Investigación
(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of steroidal intermediates and other related compounds.
Mecanismo De Acción
The mechanism of action of (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3b)-3-(Acetyloxy)pregna-5,14-dien-20-one
- (3b)-3-(Acetyloxy)pregna-5,16-dien-20-one
- (3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-ol
Uniqueness
(3b)-3-(Acetyloxy)pregna-5,14,16-trien-20-one is unique due to its specific triene system and acetyloxy group at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H30O3 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[(3S,8R,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H30O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7-8,17-18,21H,6,9-13H2,1-4H3/t17-,18-,21?,22-,23+/m0/s1 |
Clave InChI |
QLMXZKMIBONXSF-SRTDZIGRSA-N |
SMILES isomérico |
CC(=O)C1=CC=C2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(=O)C1=CC=C2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


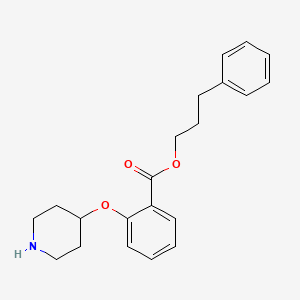

![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
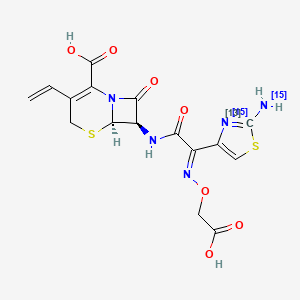
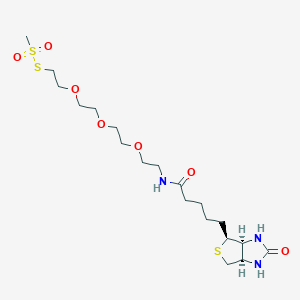
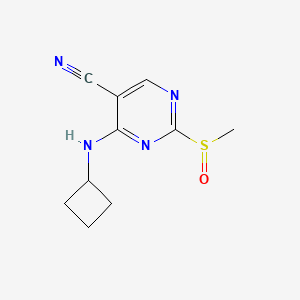
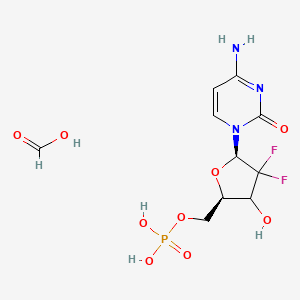
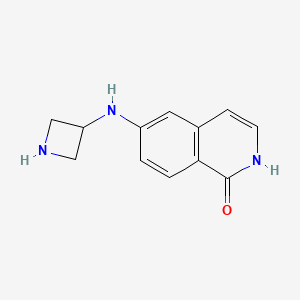

![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
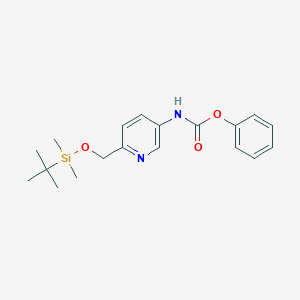
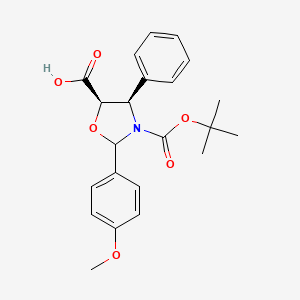
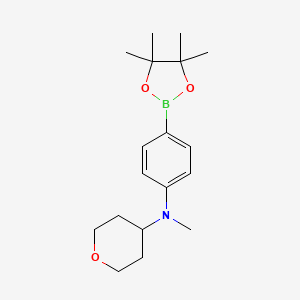
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
